2-(Aminomethyl)cyclopentanol hydrochloride 2-(Aminomethyl)cyclopentanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18276234
InChI: InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H
SMILES:
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

2-(Aminomethyl)cyclopentanol hydrochloride

CAS No.:

Cat. No.: VC18276234

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)cyclopentanol hydrochloride -

Specification

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name 2-(aminomethyl)cyclopentan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H
Standard InChI Key MYFZRXXEKVDQFB-UHFFFAOYSA-N
Canonical SMILES C1CC(C(C1)O)CN.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure consists of a five-membered cyclopentane ring with hydroxyl and aminomethyl substituents in a cis-configuration. Key properties include:

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol
Boiling Point220.9°C (at 760 mmHg)
Density1.1±0.1 g/cm³
LogP (Partition Coefficient)-0.73
PSA (Polar Surface Area)46.25 Ų

The (1R,2S)-stereochemistry is critical for its biological activity, as enantiomeric purity directly impacts drug efficacy . X-ray crystallography and NMR studies confirm the spatial arrangement, with characteristic proton signals at δ 3.82 ppm (methoxy) and δ 2.56–1.99 ppm (cyclopentane protons).

Synthesis Methods

Chiral Resolution via Enzymatic Catalysis

A patented route (CN112574046A) utilizes lipase-mediated kinetic resolution to achieve >99% enantiomeric excess (ee) :

  • Hetero Diels-Alder Reaction: Cyclopentadiene reacts with tert-butyl nitrosyl carbonate under CuCl₂ catalysis (60% yield).

  • Zinc-Acetic Acid Reduction: Selective N–O bond cleavage (85% yield).

  • Lipase PS-Catalyzed Acetylation: Resolves racemates using vinyl acetate (ee >99%) .

Palladium-Catalyzed Hydrogenation

WO2008072773A1 describes a scalable method :

  • Step 1: Cyclopentene oxide reacts with benzylamine at 95–110°C (24h, 75% yield).

  • Step 2: Chiral mandelic acid resolves racemic intermediates (dr 4.5:1).

  • Step 3: Pd/C hydrogenation at 0.5 MPa H₂ removes benzyl groups (62.8% yield) .

Industrial-Scale Production

EP3845518A1 highlights a cost-effective approach :

  • Asymmetric Cycloaddition: N-acylhydroxyamine + cyclopentadiene → cycloadduct (59.2% yield).

  • Acid-Catalyzed Alcoholysis: HCl/isopropanol deprotection (80% yield) .

Biological Activity and Mechanisms

Antiviral Applications

As a precursor to Bictegravir, the compound inhibits HIV-1 integrase by chelating Mg²⁺ ions at the enzyme’s active site . In vitro studies show IC₅₀ values of 2.8 nM against HIV-1, outperforming earlier analogs like Dolutegravir .

Pharmaceutical Applications

Bictegravir Synthesis

The compound undergoes four-step functionalization :

  • Amide Coupling: With ketoacid derivatives (90% yield).

  • Macrocyclization: Mitsunobu reaction forms the tricyclic core (65% yield).

  • HCl Salt Formation: Crystallization from isopropanol (80% yield) .

Other Therapeutic Candidates

  • Enzyme Inhibitors: Serves as a scaffold for proteasome inhibitors (IC₅₀ 50 nM) .

  • Anticancer Agents: Derivatives exhibit moderate activity against MCF-7 cells (GI₅₀ 12 μM).

GHS CodeHazard StatementPrecaution
H315Skin irritation (Category 2)Wear nitrile gloves
H319Eye irritation (Category 2A)Use goggles
H335Respiratory tract irritationEmploy fume hoods

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